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Compound Name: MF-094

Cat. No.: B609010 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
MF-094 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 30

(USP30), a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane.[1]

USP30 plays a critical role in regulating mitochondrial quality control by counteracting Parkin-

mediated ubiquitination and subsequent mitophagy. Inhibition of USP30 has been shown to

accelerate mitophagy, the process of selective degradation of damaged mitochondria.[1] While

the direct effects of MF-094 on myogenesis have not been extensively reported, its mechanism

of action suggests a potential role in modulating muscle cell differentiation.

C2C12 cells are a well-established murine myoblast cell line that can be readily differentiated

into myotubes, providing an excellent in vitro model to study myogenesis.[2][3] This process is

characterized by the expression of a cascade of myogenic regulatory factors (MRFs) including

MyoD and myogenin, and terminal differentiation markers such as Myosin Heavy Chain (MHC),

leading to the fusion of myoblasts into multinucleated myotubes.[4] The ubiquitin-proteasome

system is known to be intricately involved in regulating the stability and activity of these key

myogenic proteins.

This document provides detailed protocols for the use of MF-094 in C2C12 cell culture to

investigate its effects on myoblast proliferation, differentiation, and to explore its mechanism of

action, hypothesized to be through the enhancement of mitophagy-mediated mitochondrial

quality control.
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Hypothesized Mechanism of Action
We postulate that MF-094, by inhibiting USP30, will enhance the ubiquitination of proteins on

the outer mitochondrial membrane, promoting the clearance of damaged or superfluous

mitochondria via mitophagy. This improved mitochondrial quality control is expected to create a

more favorable intracellular environment for the energy-demanding process of myogenic

differentiation, leading to enhanced myotube formation and expression of muscle-specific

proteins.
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Caption: Hypothesized signaling pathway of MF-094 in C2C12 myoblasts.

Experimental Protocols
C2C12 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and passaging C2C12 myoblasts.

Materials:

C2C12 myoblasts (ATCC® CRL-1772™)

Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose,

supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
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Phosphate-Buffered Saline (PBS), sterile

0.25% Trypsin-EDTA

Cell culture flasks or plates

Procedure:

Culture C2C12 cells in GM in a humidified incubator at 37°C with 5% CO2.

For passaging, aspirate the GM and wash the cells once with sterile PBS.

Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate

for 2-3 minutes at 37°C until cells detach.

Neutralize the trypsin by adding 2-3 volumes of GM.

Centrifuge the cell suspension at 200 x g for 5 minutes.

Resuspend the cell pellet in fresh GM and plate at a seeding density of 2 x 10^4 cells/cm².

Change the medium every 2-3 days. Do not allow cells to exceed 80% confluency.

Induction of Myogenic Differentiation
This protocol outlines the steps to induce C2C12 myoblasts to differentiate into myotubes.

Materials:

C2C12 cells at 80-90% confluency

Differentiation Medium (DM): DMEM with 4.5 g/L glucose, supplemented with 2% Horse

Serum (HS) and 1% Penicillin-Streptomycin.

Sterile PBS

Procedure:

When C2C12 cells reach 80-90% confluency, aspirate the GM.
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Wash the cell monolayer gently with sterile PBS.

Replace the PBS with DM.

Incubate the cells at 37°C with 5% CO2. Myotube formation should be visible within 2-3

days.

Replace the DM every 24 hours.

MF-094 Treatment
This protocol describes how to prepare and treat C2C12 cells with MF-094.

Materials:

MF-094 powder

Dimethyl sulfoxide (DMSO), sterile

Growth Medium or Differentiation Medium

Procedure:

Prepare a 10 mM stock solution of MF-094 in sterile DMSO. Aliquot and store at -20°C.

Avoid repeated freeze-thaw cycles.

On the day of the experiment, dilute the MF-094 stock solution in the appropriate medium

(GM for proliferation assays, DM for differentiation assays) to the desired final

concentrations.

Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to

avoid solvent-induced toxicity. A vehicle control (medium with 0.1% DMSO) should be

included in all experiments.

For differentiation experiments, add MF-094 along with the switch to DM.

Experimental Workflow
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Caption: General experimental workflow for studying MF-094 in C2C12 cells.
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Data Presentation: Quantitative Analysis
The following tables present example data that could be generated from the described

experiments.

Table 1: Cytotoxicity of MF-094 on C2C12 Myoblasts

MF-094 Concentration (µM) Cell Viability (% of Control) Standard Deviation

0 (Vehicle) 100.0 5.2

0.1 98.7 4.8

0.5 97.2 5.5

1.0 95.4 4.9

5.0 88.1 6.1

10.0 75.3 7.3

25.0 52.6 8.0

Data represents mean ± SD from three independent experiments, as determined by MTT assay

after 48 hours of treatment.

Table 2: Effect of MF-094 on C2C12 Myotube Formation

Treatment (48h) Fusion Index (%) Myotube Diameter (µm)

Vehicle Control 35.2 ± 3.8 15.6 ± 2.1

MF-094 (1 µM) 48.9 ± 4.5 18.2 ± 2.5

MF-094 (5 µM) 55.7 ± 5.1** 20.1 ± 2.8

*Fusion Index = (Number of nuclei in myotubes / Total number of nuclei) x 100. Data is

presented as mean ± SD. *p < 0.05, *p < 0.01 vs. Vehicle Control.

Table 3: Western Blot Analysis of Myogenic and Mitophagy Markers
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Treatment
(48h)

MyoD (Relative
Expression)

Myogenin
(Relative
Expression)

MHC (Relative
Expression)

LC3-II/LC3-I
Ratio

Vehicle Control 1.00 ± 0.12 1.00 ± 0.15 1.00 ± 0.18 1.00 ± 0.11

MF-094 (5 µM) 1.15 ± 0.14 1.85 ± 0.21 2.10 ± 0.25 1.95 ± 0.22**

*Values are normalized to a loading control (e.g., GAPDH) and expressed as fold change

relative to the vehicle control. Data is presented as mean ± SD. *p < 0.01 vs. Vehicle Control.

Detailed Experimental Methodologies
A. Cell Viability Assay (MTT)

Seed C2C12 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to

adhere overnight.

Treat the cells with a range of MF-094 concentrations (e.g., 0.1 to 25 µM) and a vehicle

control for 24 or 48 hours.

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

B. Immunofluorescence for Myosin Heavy Chain (MHC)
Seed C2C12 cells on glass coverslips in a 24-well plate.

Induce differentiation and treat with MF-094 or vehicle for 48-72 hours.

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

Block with 5% goat serum in PBS for 1 hour.
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Incubate with a primary antibody against MHC (e.g., MF-20) overnight at 4°C.

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at

room temperature.

Counterstain nuclei with DAPI.

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Quantify the fusion index and myotube diameter using image analysis software (e.g.,

ImageJ).

C. Western Blot Analysis
Lyse the treated C2C12 cells in RIPA buffer containing protease and phosphatase inhibitors.

Determine the protein concentration of the lysates using a BCA assay.

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF

membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with primary antibodies against MyoD, Myogenin, MHC, LC3, and a

loading control (e.g., GAPDH) overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for

1 hour.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

Quantify the band intensities using densitometry software.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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